molecular formula C10H10O2 B102308 Vinyl phenyl acetate CAS No. 18120-64-4

Vinyl phenyl acetate

Cat. No.: B102308
CAS No.: 18120-64-4
M. Wt: 162.18 g/mol
InChI Key: IDZLRASFVAGODW-UHFFFAOYSA-N
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Description

Vinyl phenyl acetate is an organic compound that belongs to the class of vinyl esters It is characterized by the presence of a vinyl group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl phenyl acetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with vinyl alcohol in the presence of an acid catalyst. Another method includes the transvinylation reaction, where phenyl acetate reacts with vinyl acetate under suitable conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with phenylacetic acid in the presence of a catalyst such as zinc acetate. The ethylene method, on the other hand, uses ethylene, phenylacetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .

Chemical Reactions Analysis

Types of Reactions: Vinyl phenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid and other oxidation products.

    Reduction: Reduction reactions can convert it into phenyl ethanol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products:

Scientific Research Applications

Vinyl phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vinyl phenyl acetate involves its reactivity as a vinyl ester. The vinyl group can undergo polymerization reactions, forming long polymer chains. The phenyl acetate moiety can participate in various chemical reactions, contributing to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Vinyl phenyl acetate is unique due to the presence of both the vinyl and phenyl acetate groups, which confer distinct reactivity and versatility. This makes it suitable for a wide range of applications in polymer chemistry, organic synthesis, and industrial processes.

Properties

IUPAC Name

ethenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZLRASFVAGODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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